molecular formula C17H25NO4 B13195652 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

Cat. No.: B13195652
M. Wt: 307.4 g/mol
InChI Key: FEFMSHQPXGGLJZ-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions, making it useful in multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid typically involves the protection of an amine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions .

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation reactions produce oxidized derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions. This process allows for the selective protection of amines during complex synthetic routes, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl group and a 4-methylphenyl group. This combination of functional groups provides distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H25NO4/c1-11-7-9-12(10-8-11)13(17(5,6)14(19)20)18-15(21)22-16(2,3)4/h7-10,13H,1-6H3,(H,18,21)(H,19,20)

InChI Key

FEFMSHQPXGGLJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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